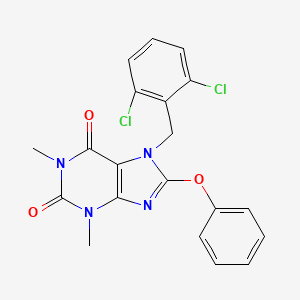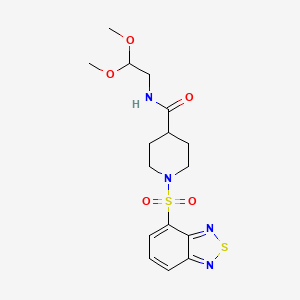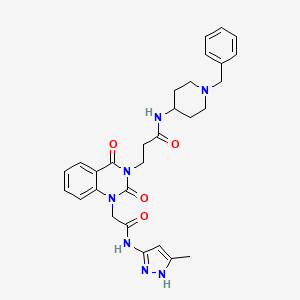![molecular formula C21H24N6O2 B11433439 5-Amino-N-(3,4-dimethylphenyl)-1-{[(2-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11433439.png)
5-Amino-N-(3,4-dimethylphenyl)-1-{[(2-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-(3,4-dimethylphenyl)-1-{[(2-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(3,4-dimethylphenyl)-1-{[(2-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Carbamoyl Group: The carbamoyl group is typically introduced through a reaction with an isocyanate or a carbamoyl chloride.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
5-Amino-N-(3,4-dimethylphenyl)-1-{[(2-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-N-(3,4-dimethylphenyl)-1-{[(2-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,3-triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
N-Phenylcarbamoyl derivatives: Compounds with similar carbamoyl groups attached to aromatic rings.
Uniqueness
Structural Features: The combination of the triazole ring, amino group, and carbamoyl group attached to different aromatic rings makes this compound unique.
Biological Activity: Its specific biological activities and potential therapeutic effects distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H24N6O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-amino-N-(3,4-dimethylphenyl)-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6O2/c1-4-15-7-5-6-8-17(15)24-18(28)12-27-20(22)19(25-26-27)21(29)23-16-10-9-13(2)14(3)11-16/h5-11H,4,12,22H2,1-3H3,(H,23,29)(H,24,28) |
InChI Key |
QTWZOJLRVAHLMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11433361.png)
![Ethyl 3-(4-chlorophenyl)-5-acetamido-4-oxo-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate](/img/structure/B11433369.png)
![N-mesityl-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11433377.png)
![Ethyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetate](/img/structure/B11433387.png)
methanone](/img/structure/B11433398.png)

![1-[5-Methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11433413.png)
![4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11433416.png)


![5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11433444.png)
![5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11433445.png)
![Butyl 5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11433447.png)
![N-[(2-chlorophenyl)methyl]-6-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B11433451.png)
